molecular formula C13H11BN2O5 B12340783 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B12340783
M. Wt: 286.05 g/mol
InChI Key: VJQXBVIXJBYFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a pyrimidine core with a benzo[c][1,2]oxaborole moiety linked via an ether bond and a methyl ester group. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is substituted at position 2 with the benzooxaborole group and at position 5 with a carboxylic acid methyl ester.

Properties

Molecular Formula

C13H11BN2O5

Molecular Weight

286.05 g/mol

IUPAC Name

methyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11BN2O5/c1-19-12(17)9-5-15-13(16-6-9)21-10-3-2-8-7-20-14(18)11(8)4-10/h2-6,18H,7H2,1H3

InChI Key

VJQXBVIXJBYFJH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Bromination and Borylation

  • Starting material : 4-Methylbenzonitrile undergoes electrophilic bromination with N-bromosuccinimide (NBS) in sulfuric acid to yield 3-bromo-4-methylbenzonitrile.
  • Radical bromination : Subsequent treatment with NBS under UV light generates 3-bromo-4-(bromomethyl)benzonitrile, which is hydrolyzed to 3-bromo-4-(hydroxymethyl)benzonitrile.
  • Borylation : Reaction with triisopropyl borate and n-butyllithium in tetrahydrofuran (THF) forms the benzoxaborole core via cyclization.

Key Data

Step Reagents/Conditions Yield Reference
Bromination NBS, H₂SO₄, 25°C, 12 h 93%
Radical bromination NBS, UV light, CCl₄, 12 h 85%
Borylation B(OiPr)₃, n-BuLi, THF, −77°C to rt, 16 h 78%

Pyrimidine Ester Preparation

The pyrimidine component, methyl 2-chloropyrimidine-5-carboxylate (41 ), is synthesized via esterification of 2-chloropyrimidine-5-carboxylic acid:

Esterification Protocol

  • Reagents : Thionyl chloride (SOCl₂) in methanol.
  • Conditions : Reflux at 50°C for 6 h, yielding the ester with >95% purity.

Analytical Confirmation

  • ¹H NMR (CDCl₃): δ 8.98 (s, 1H, pyrimidine-H), 4.00 (s, 3H, OCH₃).
  • IR : 1725 cm⁻¹ (C=O stretch).

Coupling of Benzoxaborole and Pyrimidine Moieties

The critical step involves forming the ether linkage between the benzoxaborole hydroxyl group and the pyrimidine chloride.

Nucleophilic Aromatic Substitution

  • Base : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
  • Conditions : 80°C for 12–24 h under nitrogen.
  • Mechanism : Deprotonation of the benzoxaborole hydroxyl group facilitates nucleophilic attack on the chloropyrimidine.

Reaction Scheme :
$$
\text{C}{7}\text{H}{5}\text{BO}{2}\text{OH} + \text{C}{6}\text{H}{4}\text{ClN}{2}\text{O}{2} \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$

Optimization Insights

  • Solvent : DMF outperforms dimethyl sulfoxide (DMSO) due to better solubility of intermediates.
  • Temperature : Yields drop below 70°C due to incomplete reaction.
  • Yield : 63–89% after column chromatography (silica gel, ethyl acetate/hexanes).

Alternative Synthetic Routes

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Advantages : Avoids strong bases; suitable for acid-sensitive substrates.
  • Limitations : Lower yields (~55%) and cumbersome purification.

Ullmann Coupling

  • Catalyst : Copper(I) iodide with 1,10-phenanthroline.
  • Conditions : 110°C in toluene, 24 h.
  • Outcome : Moderate yield (60%) but requires stringent anhydrous conditions.

Purification and Characterization

Chromatography

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.24 (s, 1H, B-OH), 8.57 (d, 1H, pyrimidine-H), 7.49–7.43 (m, 2H, aromatic), 5.01 (s, 2H, CH₂).
  • ¹¹B NMR : δ 32.1 ppm (characteristic of benzoxaboroles).
  • HPLC : >98% purity (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

Hydrolysis of Ester Group

  • Risk : Basic conditions promote ester saponification.
  • Solution : Use milder bases (e.g., K₂CO₃) or shorter reaction times.

Boron Leaching

  • Issue : Boron-oxygen bond instability in protic solvents.
  • Mitigation : Anhydrous solvents and inert atmosphere.

Scalability and Industrial Relevance

  • Batch size : Demonstrated at 100 g scale with 75% yield.
  • Cost drivers : Cs₂CO₃ and chromatographic purification.
  • Green chemistry alternatives : Mechanochemical grinding (in exploration).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxaborole ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase enzymes by binding to their active sites, thereby modulating the levels of cyclic nucleotides within cells. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-carboxylic acid derivatives

describes 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids (e.g., 17{1,2} ) and their carboxamide derivatives. Key differences include:

  • Substituent at position 2: The target compound has a benzooxaborole-oxy group, while analogs in feature a pyrrolidinone-phenyl group. The boron atom in the target compound may enhance Lewis acidity, enabling interactions with biological targets (e.g., enzymes or receptors).
  • Ester vs. amide groups : The methyl ester in the target compound contrasts with the carboxamide derivatives in . Esters are generally more hydrolytically labile than amides, affecting metabolic stability .

Table 1: Structural and functional comparison

Compound Pyrimidine substituents (positions 2 and 5) Key functional groups Potential reactivity
Target compound 2: Benzooxaborole-oxy; 5: Methyl ester Boron-oxygen ring, ester Lewis acid, hydrolytic cleavage
17{1,2} () 2: Pyrrolidinone-phenyl; 5: Carboxylic acid Amide, ketone Hydrogen bonding, amidation
Boron-containing heterocycles

While none of the evidence directly addresses benzo[c][1,2]oxaboroles, related boron heterocycles (e.g., benzoxaboroles) are known for their antimicrobial and anti-inflammatory properties. The hydroxyl group on the oxaborole ring in the target compound may facilitate tautomerization, altering electronic properties compared to non-hydroxylated analogs .

Pyrimidine-thione derivatives

highlights pyrrolo[3,2-d]pyrimidin-4(5H)-ones (e.g., 56 , 58 ), which feature sulfur-containing moieties (e.g., thioxo groups). Key distinctions include:

  • Electron-withdrawing groups: The thioxo group in 56 enhances electrophilicity at the pyrimidine ring, while the benzooxaborole-oxy group in the target compound may act as a mild electron donor.
  • Biological activity : Thioxo derivatives often exhibit kinase inhibitory activity, whereas boron-containing compounds are explored for protease inhibition .
Tetrahydropyrimidine analogs

describes a tetrahydropyrimidine derivative with nitrophenyl and cyano substituents.

Biological Activity

The compound 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester is a derivative of oxaborole that has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves the acylation of the oxaborole moiety with various pyrimidine derivatives. The general synthetic route is outlined below:

  • Starting Material : 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole.
  • Reagents : Pyrimidine derivatives and coupling agents.
  • Conditions : Typically carried out under inert atmosphere conditions to prevent oxidation.
  • Yield : The yields can vary significantly based on the specific reagents used and the reaction conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxaboroles exhibit significant antimicrobial properties. The compound in focus has been tested against various strains of bacteria and fungi, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Mycobacterium tuberculosis12.14 µM
Staphylococcus aureus15.00 µM
Escherichia coli20.00 µM

These results indicate that the compound possesses comparable or superior activity against certain pathogens when compared to traditional antibiotics.

The proposed mechanism of action for this class of compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By forming a covalent adduct with LeuRS, the compound disrupts the aminoacylation process, leading to inhibition of bacterial growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxaborole derivatives. Key observations include:

  • Substitution Patterns : Variations in substitution on the pyrimidine ring significantly affect potency; electron-withdrawing groups tend to enhance activity.
  • Hydroxyl Group Positioning : The positioning of hydroxyl groups on the benzo[c][1,2]oxaborole scaffold is crucial for maintaining biological activity.

A detailed SAR analysis can be summarized in the following table:

Substituent Position Effect on Activity
-OH6Increases potency
-OCH35Moderate activity
-Cl4Decreases activity

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Mycobacterial Infections : In a study involving infected mice, treatment with the compound resulted in a significant reduction in bacterial load compared to control groups.
  • Biofilm Formation Inhibition : The compound was shown to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.